molecular formula C13H21NS B7993872 2-((Diisopropylamino)methyl)benzenethiol

2-((Diisopropylamino)methyl)benzenethiol

Cat. No.: B7993872
M. Wt: 223.38 g/mol
InChI Key: KUZSCMBQWQVOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Diisopropylamino)methyl)benzenethiol is an organic compound with the molecular formula C13H21NS It is characterized by the presence of a benzenethiol group substituted with a diisopropylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diisopropylamino)methyl)benzenethiol typically involves the reaction of benzenethiol with diisopropylamine and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: Benzenethiol, diisopropylamine, formaldehyde

    Conditions: Basic medium (e.g., NaOH or K2CO3), solvent (e.g., ethanol or methanol), room temperature to moderate heating

    Reaction: [ \text{C}_6\text{H}_5\text{SH} + \text{(CH}_3\text{)_2CHNH(CH}_3\text{)_2} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{(CH}_2\text{N(CH(CH}_3\text{)_2})\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((Diisopropylamino)methyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H)

    Reduction: Corresponding sulfides (R-S-R’)

    Substitution: N-substituted derivatives

Scientific Research Applications

2-((Diisopropylamino)methyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((Diisopropylamino)methyl)benzenethiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Diethylamino)methyl)benzenethiol
  • 2-((Dimethylamino)methyl)benzenethiol
  • 2-((Dipropylamino)methyl)benzenethiol

Uniqueness

2-((Diisopropylamino)methyl)benzenethiol is unique due to the presence of diisopropyl groups, which impart steric hindrance and influence the compound’s reactivity and binding properties. This makes it distinct from its analogs with smaller or larger alkyl groups, affecting its applications and effectiveness in various fields.

Properties

IUPAC Name

2-[[di(propan-2-yl)amino]methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-10(2)14(11(3)4)9-12-7-5-6-8-13(12)15/h5-8,10-11,15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZSCMBQWQVOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1S)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.